3-O-Fucopyranosyl-2-acetamido-2-deoxyglucopyranose
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-O-Fucopyranosyl-2-acetamido-2-deoxyglucopyranose-related compounds involves complex organic reactions, including condensation, reductive opening, and glycosylation processes. For instance, sulfur-linked disaccharides analogs were synthesized through substitution reactions of sulfonates and ring-opening reactions of aziridine and oxirane derivatives, using 1-thio-α-L-fucopyranose derivative as a nucleophile, demonstrating the compound's inhibitory activities toward α-L-fucosidases (Hashimoto, Horito, & Shimada, 1993). Another approach developed for the synthesis of related trisaccharide derivatives involved the condensation of benzyl 2-acetamido-2-deoxy-3-O-β-D-galactopyranosyl-β-D-glucopyranoside derivatives (Rana, Barlow, & Matta, 1981).
Molecular Structure Analysis
Understanding the molecular structure of 3-O-Fucopyranosyl-2-acetamido-2-deoxyglucopyranose involves spectroscopic techniques such as NMR spectroscopy. Structural studies on similar compounds have revealed detailed insights into the pyranose ring conformation and the glycosidic linkage characteristics, which are essential for understanding the molecule's biological functions and interactions (Dorland et al., 1977).
Chemical Reactions and Properties
The chemical properties of 3-O-Fucopyranosyl-2-acetamido-2-deoxyglucopyranose are determined by its functional groups and the glycosidic bond, which influence its reactivity and interaction with other molecules. For example, transglycosylation reactions in aqueous medium catalyzed by alpha-fucosidase from Aspergillus niger have been utilized for the regiospecific synthesis of this disaccharide, highlighting its potential for synthesizing branched oligosaccharides (Vetere, Galateo, & Paoletti, 1997).
Wissenschaftliche Forschungsanwendungen
Synthesis of Branched Oligosaccharides : This compound is a crucial building block for synthesizing branched oligosaccharides, such as the Lewis(x) antigen (Vetere, Galateo, & Paoletti, 1997).
Inhibition of α-L-Fucosidases : It inhibits α-L-fucosidases from bovine kidney and epididymis, with Ki values ranging from 0.65 to 4.9 mM (Hashimoto, Shimada, & Horito, 1994), (Hashimoto, Shimada, & Horito, 1993).
Study of Blood-Group Antigenic Determinants : It is used in the study of blood-group antigenic determinants, particularly in the synthesis of Lewis a blood-group antigenic determinant and related compounds (Rana & Matta, 1983).
Adhesion Inhibition Studies with Helicobacter pylori : This compound is utilized in adhesion inhibition studies with Helicobacter pylori (Eklind et al., 1996).
Synthesis of Various Disaccharides and Trisaccharides : It is also used for the synthesis of various disaccharides and trisaccharides, contributing to the development of complex sugar structures (Piskorz, Abbas, & Matta, 1984).
Synthesis of Monofucosyl Heptasaccharide : The synthesized monofucosyl heptasaccharide, a derivative of this compound, is associated with a tumor-associated glycolipid defined by monoclonal antibody ACFH-18 (Nilsson & Norberg, 1990).
GDP-L-fucose Assay Procedure : A modified assay procedure for GDP-L-fucose, which utilizes this compound, can simultaneously monitor competing reactions and determine alpha-(1 leads to 4)-L-fucosyltransferase activity (Sykes, Rana, Barlow, & Matta, 1983).
Eigenschaften
IUPAC Name |
N-[(2R,3R,4R,5R)-4,5,6-trihydroxy-1-oxo-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-2-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO10/c1-5-9(20)11(22)12(23)14(24-5)25-13(10(21)8(19)4-17)7(3-16)15-6(2)18/h3,5,7-14,17,19-23H,4H2,1-2H3,(H,15,18)/t5-,7-,8+,9+,10+,11+,12-,13+,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWJUIXDZSJZHH-MYCHVAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC(C(C=O)NC(=O)C)C(C(CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00967068 | |
Record name | 2-Deoxy-3-O-(6-deoxyhexopyranosyl)-2-[(1-hydroxyethylidene)amino]hexose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00967068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-O-fucopyranosyl-2-acetamido-2-deoxyglucopyranose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006700 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3-O-Fucopyranosyl-2-acetamido-2-deoxyglucopyranose | |
CAS RN |
52630-68-9 | |
Record name | 2-(Acetylamino)-2-deoxy-3-O-(6-deoxy-α-L-galactopyranosyl)-D-glucose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52630-68-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-O-Fucopyranosyl-2-acetamido-2-deoxyglucopyranose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052630689 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Deoxy-3-O-(6-deoxyhexopyranosyl)-2-[(1-hydroxyethylidene)amino]hexose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00967068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-O-fucopyranosyl-2-acetamido-2-deoxyglucopyranose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006700 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.